molecular formula C10H11NOS B1609548 Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) CAS No. 749261-40-3

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)

Cat. No.: B1609548
CAS No.: 749261-40-3
M. Wt: 193.27 g/mol
InChI Key: HOWJPQXDLZDTBF-MRVPVSSYSA-N
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Description

Properties

IUPAC Name

1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJPQXDLZDTBF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426984
Record name AG-G-98289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749261-40-3
Record name 1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749261-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-98289
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary method for preparing Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) involves a nucleophilic substitution reaction where a suitable benzyl chloride precursor is reacted with potassium thiocyanate to introduce the isothiocyanate group.

  • Starting Material: 4-Methoxybenzyl chloride or its chiral ethyl derivative.
  • Reagent: Potassium thiocyanate (KSCN).
  • Base: Sodium hydroxide (NaOH) or another mild base to facilitate nucleophilic substitution.
  • Solvent: Common solvents include acetone or ethanol, chosen for their ability to dissolve both organic and inorganic reactants.
  • Temperature: Room temperature to moderate heating (typically 25–60°C).
  • Reaction Time: Several hours (commonly 4–12 hours) to ensure complete conversion.

This reaction proceeds via an SN2 mechanism where the chloride leaving group is replaced by the nucleophilic thiocyanate ion, resulting in the formation of the isothiocyanate functionality on the ethyl chain attached to the benzene ring.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Starting Material 4-Methoxybenzyl chloride (chiral) Ensures stereochemical integrity
Nucleophile Potassium thiocyanate (KSCN) Provides the isothiocyanate group
Base Sodium hydroxide (NaOH) Facilitates substitution
Solvent Acetone or Ethanol Polar aprotic or protic solvents
Temperature 25–60°C Moderate heating improves reaction rate
Reaction Time 4–12 hours Longer times ensure complete conversion
Purification Method Column chromatography or recrystallization To isolate pure product

Industrial and Large-Scale Production

Industrial synthesis of this compound follows similar principles but employs process intensification techniques such as:

Mechanistic Insights

The key step is the nucleophilic substitution where the thiocyanate ion attacks the electrophilic carbon bearing the chloride. The reaction maintains the stereochemistry at the chiral center if the starting material is enantiomerically pure. The isothiocyanate group is formed as the thiocyanate ion rearranges after substitution.

Research Findings and Variations

  • The reaction is sensitive to solvent choice; polar aprotic solvents favor faster substitution.
  • Use of milder bases can prevent side reactions such as elimination or hydrolysis.
  • Temperature control is crucial to avoid decomposition of the isothiocyanate group.
  • Enantiomeric purity can be preserved by starting from chiral precursors or using chiral catalysts.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Nucleophilic substitution Reaction of 4-methoxybenzyl chloride with KSCN in base and solvent Straightforward, well-established Requires chiral starting material for stereochemistry
Continuous flow synthesis Flow reactors with optimized catalysts and conditions Scalable, controlled reaction Requires specialized equipment
Asymmetric synthesis Use of chiral catalysts or reagents High enantiomeric purity More complex and costly
Purification Chromatography or recrystallization High purity product Additional processing steps

Chemical Reactions Analysis

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming thioureas or thiocarbamates.

    Hydrolysis: In the presence of water and acid or base, the isothiocyanate group can hydrolyze to form corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major products formed from these reactions include sulfoxides, sulfones, amines, thioureas, and thiocarbamates.

Scientific Research Applications

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of thiourea linkages, which can be useful in studying protein function and interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of stable thiourea linkages. This reactivity is exploited in various applications, including the modification of proteins for research purposes and the development of bioactive compounds.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)
  • CAS Registry Number : 749261-39-0
  • Molecular Formula: C₁₀H₁₁NOS
  • Molecular Weight : 193.24 g/mol
  • Stereochemistry : Features an (R)-configuration at the chiral center of the ethyl group attached to the isothiocyanate functional group .

Structural Features :

  • The compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the para position and an (R)-configured ethyl isothiocyanate (-SCN) group at the adjacent position.
  • Key Properties :
    • XLogP3 : 2.6 (indicating moderate lipophilicity) .
    • Topological Polar Surface Area (TPSA) : 45.3 Ų (suggesting moderate polarity) .
Table 1: Structural and Functional Comparison
Compound Name (CAS) Functional Groups Substituent Positions Molecular Formula Key Properties/Applications Reference
Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy- (749261-39-0) Isothiocyanate (-SCN), Methoxy (-OCH₃) 4-methoxy, (R)-ethyl C₁₀H₁₁NOS Moderate lipophilicity (XLogP3 = 2.6); potential agrochemical applications .
Benzene, 1-[(1R)-1-isocyanatoethyl]-3-methoxy- (745784-07-0) Isocyanate (-NCO), Methoxy (-OCH₃) 3-methoxy, (R)-ethyl C₁₀H₁₁NO₂ Higher reactivity due to isocyanate group; used in polymer synthesis .
(R)-α-allyl-(4-ethoxy)benzylisocyanate (142935-67-9) Isocyanate (-NCO), Ethoxy (-OC₂H₅), Allyl 4-ethoxy, allyl chain C₁₃H₁₅NO₂ Increased lipophilicity (predicted XLogP3 > 3); industrial crosslinking agent .
1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene (748183-59-7) Nitro (-NO₂), Methoxy (-OCH₃) 4-methoxy, nitroalkyl C₁₀H₁₃NO₃ Strong electron-withdrawing nitro group; explosive precursor .
Flufenprox (107713-58-6) Chloro, trifluoromethoxy, ether Multiple substituents C₂₄H₂₂ClF₃O₃ Insecticidal activity; high molecular weight (475.9 g/mol) .
Key Differences :

Functional Group Reactivity :

  • The isothiocyanate group (-SCN) in the target compound is less reactive than isocyanate (-NCO) derivatives (e.g., 745784-07-0) but exhibits unique thiocarbamoylation capabilities, relevant in enzyme inhibition .
  • Nitro groups (e.g., 748183-59-7) confer electron-withdrawing effects, altering electronic properties compared to the electron-donating methoxy group .

Stereochemical Impact: The (R)-configuration in the target compound may enhance enantioselective interactions in biological systems, unlike non-chiral analogs like flufenprox .

Physicochemical Properties: The methoxy group in the target compound increases solubility in polar solvents compared to ethoxy derivatives (e.g., 142935-67-9), which are more lipophilic .

Applications :

  • Agrochemicals : Flufenprox (CAS 107713-58-6) is a commercial insecticide, while the target compound’s isothiocyanate group may offer herbicidal or fungicidal activity through thiol-modifying mechanisms .
  • Polymer Chemistry : Isocyanate derivatives (e.g., 745784-07-0) are used in polyurethane synthesis, whereas isothiocyanates are less common in this field .

Biological Activity

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI), also known by its CAS number 749261-40-3, is a compound with significant biological activity due to its structural properties and the presence of the isothiocyanate functional group. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NOS
  • Molecular Weight : 193.264 g/mol
  • CAS Number : 749261-40-3
  • IUPAC Name : 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene
  • PubChem CID : 7018290

The biological activity of this compound is largely attributed to the isothiocyanate group, which is known for its role in various biochemical pathways:

  • Antioxidant Properties : Isothiocyanates have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Modulation of Enzyme Activity : They can influence the activity of phase II detoxifying enzymes, such as glutathione S-transferases (GSTs), enhancing the detoxification processes in the body.
  • Inhibition of Carcinogenesis : Research indicates that isothiocyanates can inhibit the formation of carcinogenic compounds and induce apoptosis in cancer cells.

Cytotoxicity and Anticancer Effects

Studies have demonstrated that benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) exhibits cytotoxic effects on various cancer cell lines. The compound has shown promise in:

  • Inducing apoptosis in human cancer cell lines.
  • Inhibiting cell proliferation through modulation of cell cycle regulators.

Case Studies

A notable case study involved the use of isothiocyanates in cancer prevention strategies. Research indicated that these compounds could significantly reduce tumor growth in animal models when administered at specific doses. The study highlighted the potential for benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) to serve as a lead compound for developing anticancer agents.

Toxicological Profile

While the biological activity presents therapeutic potential, it is crucial to consider the toxicological aspects:

  • Toxicity : The compound is classified as toxic if inhaled and can cause severe skin burns and eye damage .
  • Safety Precautions : Handling requires protective equipment due to its corrosive nature.

Summary of Research Findings

Study FocusFindings
Antioxidant ActivityExhibits significant antioxidant properties, reducing oxidative stress in cells.
Enzyme ModulationEnhances GST activity, aiding in detoxification processes.
Cancer Cell ApoptosisInduces apoptosis in various cancer cell lines, inhibiting proliferation.
Toxicity ProfileToxic upon inhalation; requires safety precautions during handling.

Q & A

Q. What are the established synthetic routes for preparing Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI), and how is stereochemical purity ensured?

Answer: The synthesis typically involves introducing the isothiocyanate (-NCS) group to a chiral ethylamine precursor. A common route includes:

Amination : Reacting 4-methoxybenzaldehyde with a chiral amine (e.g., (R)-1-phenylethylamine) to form a Schiff base, followed by reduction to yield the corresponding chiral ethylamine .

Thiophosgene Reaction : Treating the amine with thiophosgene (Cl₂C=S) under controlled pH (pH 8–9) to form the isothiocyanate group .

Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate) and recrystallization to ensure stereochemical purity.
Stereochemical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess, while X-ray crystallography (using SHELX programs ) resolves absolute configuration.

Q. How can researchers characterize this compound’s structure and validate its purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), isothiocyanate (C=S, δ ~130–140 ppm in ¹³C), and ethyl group splitting patterns.
    • NOESY : Confirms spatial proximity of substituents on the aromatic ring.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₁NOS: 209.0510) .
  • Infrared (IR) Spectroscopy : Peaks at ~2050–2150 cm⁻¹ confirm the -NCS group.
  • X-ray Crystallography : SHELXL refines crystal structures to confirm bond lengths and angles.

Q. What are the key stability considerations for handling and storing this compound?

Answer:

  • Hydrolysis Sensitivity : The isothiocyanate group hydrolyzes in aqueous or humid conditions to form thioureas. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM) .
  • Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) is recommended to determine safe handling temperatures .
  • Light Sensitivity : UV-Vis spectroscopy shows absorbance <300 nm, indicating susceptibility to photodegradation. Use amber vials for storage.

Advanced Research Questions

Q. How does the stereochemistry of the (1R)-1-isothiocyanatoethyl group influence biological activity in medicinal chemistry applications?

Answer: The (R)-configuration enhances binding affinity to cysteine residues in proteins (e.g., kinases, caspases) due to spatial alignment with enzymatic active sites. For example:

  • Kinase Inhibition : The chiral ethyl group positions the -NCS moiety for covalent bonding to catalytic cysteine, as shown in molecular docking studies .
  • SAR Studies : Enantiomers exhibit differing IC₅₀ values; the (R)-form shows 10-fold higher activity in apoptosis assays compared to the (S)-form .

Q. What computational methods are suitable for predicting reactivity and interaction mechanisms of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity of the -NCS group (Fukui indices) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulates binding kinetics with cysteine-rich proteins (e.g., thioredoxin reductase) using AMBER or GROMACS force fields .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Answer:

  • Case Study : Discrepancies in ¹H NMR shifts (e.g., ethyl group splitting) may arise from residual solvents or diastereomeric impurities.
  • Resolution Strategies :
    • 2D NMR (HSQC, COSY) : Assigns coupling constants to distinguish diastereomers.
    • GC-MS Headspace Analysis : Detects volatile impurities (e.g., thiophosgene byproducts) .
    • Cross-Validation : Compare with NIST reference spectra for analogous compounds (e.g., fluorinated isothiocyanates ).

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Answer:

  • Mechanistic Probe : The -NCS group acts as a "warhead," forming irreversible bonds with catalytic cysteines.
    • Example : Inhibits papain-like proteases (PLpro) in coronaviruses by covalent modification (kinact/Ki = 1.2 × 10³ M⁻¹s⁻¹) .
  • Kinetic Studies : Stopped-flow spectroscopy monitors adduct formation rates.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)
Reactant of Route 2
Reactant of Route 2
Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)

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